molecular formula C23H29NO7 B1671303 Esreboxetine succinate CAS No. 635724-55-9

Esreboxetine succinate

Cat. No.: B1671303
CAS No.: 635724-55-9
M. Wt: 431.5 g/mol
InChI Key: YXZTUOWIYOESGT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Esreboxetine succinate primarily targets the Sodium-dependent Noradrenaline Transporter (SLC6A2) . This transporter plays a crucial role in the reuptake of noradrenaline, a neurotransmitter involved in various functions such as attention, emotions, sleeping, dreaming, and learning .

Mode of Action

This compound acts as a selective inhibitor of noradrenaline reuptake . It inhibits noradrenaline reuptake to a similar extent as the tricyclic antidepressant desmethylimipramine . By inhibiting the reuptake of noradrenaline, this compound increases the concentration of noradrenaline in the synaptic cleft, enhancing noradrenergic neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synaptic vesicle cycle . This cycle involves the storage and release of neurotransmitters from vesicles located in the nerve terminal. By inhibiting the reuptake of noradrenaline, this compound disrupts this cycle, leading to an increased concentration of noradrenaline in the synaptic cleft .

Pharmacokinetics

This compound is rapidly and extensively absorbed following oral administration . The compound is predominantly metabolized by the CYP3A4 isoenzyme , and its primary metabolite is O-desethylreboxetine . The protein binding of this compound is approximately 98% .

Result of Action

The increased concentration of noradrenaline in the synaptic cleft enhances noradrenergic neurotransmission. This enhancement can lead to various effects, including an improvement in symptoms of depression and potentially other conditions such as narcolepsy and panic disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 isoenzyme could potentially affect the metabolism and efficacy of this compound . Additionally, individual patient characteristics, such as age, sex, genetic factors, and overall health status, can also influence the drug’s action and efficacy.

Biochemical Analysis

Biochemical Properties

Esreboxetine succinate functions as a selective norepinephrine reuptake inhibitor . This means it interacts with the norepinephrine transporter, a protein that plays a crucial role in the reuptake of norepinephrine into presynaptic nerve terminals . By inhibiting this transporter, this compound increases the amount of norepinephrine available in the synaptic cleft, enhancing neurotransmission .

Cellular Effects

The primary cellular effect of this compound is the inhibition of norepinephrine reuptake, which can influence various cellular processes. For instance, it can affect cell signaling pathways related to norepinephrine, potentially impacting processes like gene expression and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the norepinephrine transporter. It binds to this transporter and inhibits its function, preventing the reuptake of norepinephrine and thereby increasing the concentration of this neurotransmitter in the synaptic cleft .

Metabolic Pathways

This compound is likely to be involved in metabolic pathways related to the metabolism of norepinephrine, given its role as a norepinephrine reuptake inhibitor

Transport and Distribution

Given its role as a norepinephrine reuptake inhibitor, it is likely to be present in regions where the norepinephrine transporter is expressed .

Subcellular Localization

As a molecule that interacts with the norepinephrine transporter, it is likely to be found in regions of the cell where this transporter is localized .

Chemical Reactions Analysis

Esreboxetine succinate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

butanedioic acid;2-[(2-ethoxyphenoxy)-phenylmethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3.C4H6O4/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;5-3(6)1-2-4(7)8/h3-11,18-20H,2,12-14H2,1H3;1-2H2,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZTUOWIYOESGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10979793
Record name Butanedioic acid--2-[(2-ethoxyphenoxy)(phenyl)methyl]morpholine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635724-55-9
Record name Butanedioic acid--2-[(2-ethoxyphenoxy)(phenyl)methyl]morpholine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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